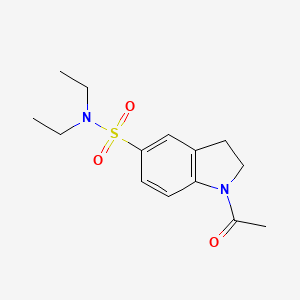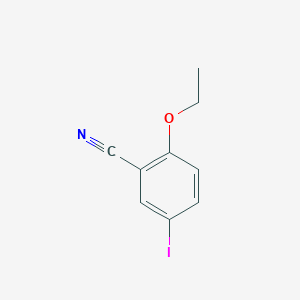
1'-propyl-1,4'-bipiperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-propyl-1,4'-bipiperidin-4-ol, also known as P4B, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. P4B is a derivative of piperidine, which is a heterocyclic organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.
Aplicaciones Científicas De Investigación
1'-propyl-1,4'-bipiperidin-4-ol has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1'-propyl-1,4'-bipiperidin-4-ol has been shown to have neuroprotective effects and can prevent the death of neurons in the brain. In pharmacology, 1'-propyl-1,4'-bipiperidin-4-ol has been studied for its potential use as a drug delivery system, as it can cross the blood-brain barrier and target specific areas of the brain. In medicinal chemistry, 1'-propyl-1,4'-bipiperidin-4-ol has been studied for its potential use as a scaffold for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1'-propyl-1,4'-bipiperidin-4-ol is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. 1'-propyl-1,4'-bipiperidin-4-ol has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a role in mood, motivation, and reward. 1'-propyl-1,4'-bipiperidin-4-ol has also been shown to have antioxidant properties and can protect neurons from oxidative stress.
Biochemical and Physiological Effects
1'-propyl-1,4'-bipiperidin-4-ol has been shown to have a range of biochemical and physiological effects. In animal studies, 1'-propyl-1,4'-bipiperidin-4-ol has been shown to increase locomotor activity and reduce anxiety-like behavior. 1'-propyl-1,4'-bipiperidin-4-ol has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In vitro studies have shown that 1'-propyl-1,4'-bipiperidin-4-ol can inhibit the growth of cancer cells and has potential anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1'-propyl-1,4'-bipiperidin-4-ol in lab experiments is its ability to cross the blood-brain barrier and target specific areas of the brain. This makes it a useful tool for studying the effects of drugs on the brain and for developing new drugs that target specific areas of the brain. However, one limitation of using 1'-propyl-1,4'-bipiperidin-4-ol is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1'-propyl-1,4'-bipiperidin-4-ol. One area of interest is the development of 1'-propyl-1,4'-bipiperidin-4-ol-based drug delivery systems for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of 1'-propyl-1,4'-bipiperidin-4-ol-based anticancer drugs. Additionally, further research is needed to fully understand the mechanism of action of 1'-propyl-1,4'-bipiperidin-4-ol and its potential applications in other fields such as materials science and nanotechnology.
Conclusion
In conclusion, 1'-propyl-1,4'-bipiperidin-4-ol is a promising compound that has potential applications in various fields. Its ability to cross the blood-brain barrier and target specific areas of the brain makes it a useful tool for studying the effects of drugs on the brain and for developing new drugs that target specific areas of the brain. Further research is needed to fully understand the mechanism of action of 1'-propyl-1,4'-bipiperidin-4-ol and its potential applications in other fields.
Métodos De Síntesis
The synthesis of 1'-propyl-1,4'-bipiperidin-4-ol involves a multi-step process that starts with the reaction of 4-piperidone with propylamine to form 1-propyl-4-piperidone. The 1-propyl-4-piperidone is then reacted with sodium borohydride to form 1-propyl-1,4'-bipiperidin-4-ol. The overall yield of this process is around 60%, and the purity of the final product can be improved through recrystallization.
Propiedades
IUPAC Name |
1-(1-propylpiperidin-4-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-2-7-14-8-3-12(4-9-14)15-10-5-13(16)6-11-15/h12-13,16H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNPRNJYAOWMSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5453222 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-2-methyl-3-[(1-methylpropylidene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5796083.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5796101.png)
![2-(2-methylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5796104.png)
![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5796107.png)


![4-(2-{oxo[(2-pyridinylmethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5796151.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5796159.png)

![1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone](/img/structure/B5796179.png)